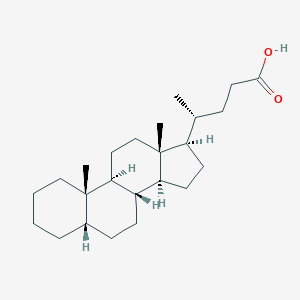

Ácido 5beta-colánico

Descripción general

Descripción

El ácido ursocholánico es un ácido biliar que desempeña un papel significativo en la digestión y absorción de grasas. Es un ácido biliar secundario, producido en humanos y en la mayoría de las demás especies a partir del metabolismo por bacterias intestinales. El ácido ursocholánico está químicamente relacionado con otros ácidos biliares como el ácido ursodeoxicólico y el ácido ursólico .

Aplicaciones Científicas De Investigación

El ácido ursocholánico tiene una amplia gama de aplicaciones de investigación científica. Se utiliza en el estudio de la función mitocondrial y ha demostrado ser prometedor en la recuperación de la disfunción mitocondrial en la enfermedad de Parkinson . Además, el ácido ursocholánico se utiliza en el desarrollo de fármacos para enfermedades hepáticas y como posible agente terapéutico para enfermedades neurodegenerativas .

Mecanismo De Acción

El ácido ursocholánico ejerce sus efectos a través de varios mecanismos. Activa el receptor de glucocorticoides, lo que lleva a un aumento de la fosforilación de Akt y a una mejora de la función mitocondrial . Esta activación ayuda a mantener la integridad mitocondrial y la señalización celular, lo que es crucial para sus efectos terapéuticos.

Análisis Bioquímico

Biochemical Properties

5beta-Cholanic acid is involved in the regulation of cholesterol metabolism . It functions as a precursor in the synthesis of bile acids . Understanding these mechanisms provides insights into bile acid metabolism and its physiological implications .

Cellular Effects

In the context of cellular effects, 5beta-Cholanic acid has been found to exhibit anti-tumor effects on liver cancer through the CXCL16/CXCR6 pathway . It has been observed that 5beta-Cholanic acid combined with other compounds exhibited significant tumor suppressive effects in the orthotopic liver tumor model .

Molecular Mechanism

At the molecular level, 5beta-Cholanic acid interacts with enzymes involved in bile acid synthesis, modulating their activity and ultimately influencing the production of bile acids . Its mechanism of action involves the activation of specific metabolic pathways that lead to the conversion of cholesterol into bile acids, thereby contributing to the maintenance of cholesterol homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the absorption-enhancing effects of glycol chitosan modified by 5beta-Cholanic acid nanoparticles (5beta-CHA/GC-NPs) on a drug with poor absorption in the intestine were studied by the method of in situ closed loop . The results showed that 5beta-CHA/GC-NPs markedly increased the absorption of insulin and FDs in the jejunum, ileum, and colon .

Dosage Effects in Animal Models

In animal models, the effects of 5beta-Cholanic acid vary with different dosages . For instance, in vivo experiments found that a combination of 5beta-Cholanic acid with other compounds exhibited significant tumor suppressive effects in the orthotopic liver tumor model .

Metabolic Pathways

5beta-Cholanic acid is involved in the primary bile acid biosynthesis pathway . It plays a role in the conversion of cholesterol into primary bile acids in the liver, contributing to the maintenance of cholesterol homeostasis .

Transport and Distribution

The transport and distribution of 5beta-Cholanic acid within cells and tissues are facilitated by its incorporation into nanoparticles, which enhances its absorption by intestinal membranes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido ursocholánico se puede sintetizar mediante un proceso microbiológico que implica la biotransformación del β-sitosterol en presencia de microorganismos específicos . Este proceso implica múltiples pasos enzimáticos para convertir el esterol en ácido ursocholánico.

Métodos de producción industrial: La producción industrial de ácido ursocholánico suele implicar el uso de procesos de fermentación microbiana. Estos procesos utilizan cepas específicas de bacterias para convertir los esteroles vegetales en ácidos biliares, incluido el ácido ursocholánico .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido ursocholánico experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones del ácido ursocholánico incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo normalmente en condiciones controladas para garantizar la formación del producto deseado.

Productos principales formados: Los productos principales formados a partir de las reacciones del ácido ursocholánico incluyen derivados con una mayor actividad biológica. Por ejemplo, la oxidación del ácido ursocholánico puede conducir a la formación de ácido ursodeoxicólico, que tiene importantes aplicaciones terapéuticas .

Comparación Con Compuestos Similares

El ácido ursocholánico está químicamente relacionado con otros ácidos biliares como el ácido ursodeoxicólico, el ácido ursólico y la lactona de ácido ursólico deshidro (11,12) . Si bien todos estos compuestos comparten estructuras similares, el ácido ursocholánico es único en su capacidad para rescatar la función mitocondrial en una medida significativa. El ácido ursodeoxicólico, por ejemplo, se utiliza ampliamente por sus propiedades hepatoprotectoras, pero el ácido ursocholánico ha demostrado una mayor eficacia en ciertas aplicaciones neuroprotectoras .

Conclusión

El ácido ursocholánico es un ácido biliar versátil con un potencial significativo en investigación científica y aplicaciones terapéuticas. Sus propiedades químicas únicas y su capacidad para experimentar diversas reacciones lo convierten en un compuesto valioso en los campos de la química, la biología y la medicina.

Actividad Biológica

5beta-Cholanic acid, a bile acid derivative, has garnered attention for its diverse biological activities, particularly in the context of metabolism and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, clinical implications, and recent research findings.

Overview of 5beta-Cholanic Acid

5beta-Cholanic acid is a steroid compound derived from cholesterol metabolism. It is a precursor to various bile acids that play crucial roles in lipid digestion and absorption. Bile acids, including 5beta-cholanic acid derivatives, are known to act as signaling molecules influencing metabolic pathways through their interactions with nuclear receptors such as the farnesoid X receptor (FXR).

Activation of Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that regulates bile acid homeostasis and lipid metabolism. Research indicates that 5beta-cholanic acid and its derivatives can activate FXR more potently than traditional hydroxylated bile acids. For instance, N-methyl-5beta-glycocholanic acid (NMGCA), a derivative of 5beta-cholanic acid, has been shown to induce the formation of receptor/coactivator complexes, promoting the expression of FXR target genes in liver cells . This activation leads to significant hypolipidemic effects, suggesting potential applications in treating cholesterol-related disorders.

Biological Activities

-

Hypoglycemic Effects

Studies have highlighted the hypoglycemic properties of certain 5beta-cholanic acid derivatives, particularly 7α,12α-dihydroxy−12–keto−5β-cholanic acid. This compound has been examined for its potential in managing diabetes mellitus by enhancing insulin sensitivity and glucose metabolism . -

Antibacterial Properties

Bile acids exhibit antibacterial activity, influencing gut microbiota composition. The amphiphilic nature of bile acids allows them to disrupt bacterial membranes, thereby playing a role in maintaining intestinal health and preventing infections . -

Influence on Cholesterol Metabolism

The administration of 5beta-cholanic acid derivatives has been linked to reduced biliary cholesterol saturation and enhanced cholesterol excretion. This property is particularly significant in gallstone dissolution therapies where bile acids facilitate the solubilization of cholesterol .

Clinical Applications

Therapeutic Potential in Liver Diseases

5beta-Cholanic acid and its derivatives are being explored for their therapeutic roles in conditions such as primary biliary cholangitis (PBC) and nonalcoholic fatty liver disease (NAFLD). For instance, ursodeoxycholic acid (UDCA), derived from bile acids, is already a standard treatment for PBC due to its ability to improve liver function parameters .

Case Studies

Several clinical trials have investigated the efficacy of bile acid therapy in managing metabolic disorders:

- A study demonstrated that patients receiving UDCA showed improvements in biochemical markers associated with cholestasis during pregnancy .

- Another trial indicated that NMGCA significantly reduced serum cholesterol levels in hyperlipidemic rat models, supporting its potential use as a therapeutic agent for lipid disorders .

Research Findings

Recent studies have focused on synthesizing novel bile acid analogs to enhance their biological activity and therapeutic efficacy. For instance:

- Synthesis and Evaluation : Novel gut-restricted bile acid analogs have been developed to target specific gastrointestinal diseases while minimizing systemic effects .

- Mechanistic Insights : Investigations into the molecular pathways activated by 5beta-cholanic acid derivatives have revealed their roles in modulating inflammatory responses and metabolic processes .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKLZQLYODPWTM-LVVAJZGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021288 | |

| Record name | 5beta-Cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-18-9 | |

| Record name | 5β-Cholanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholanic acid, (5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursocholanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5beta-Cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLANIC ACID, (5.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970EKW2JTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While 5β-Cholanic acid itself might not be the primary focus of many studies, its structural analogs, like Ursodeoxycholic acid (UDCA), offer valuable insights. Research suggests that UDCAs exert a cytoprotective effect, potentially through the activation of the AKT survival pathway []. This activation is linked to increased ATP levels in neuronal cells exposed to mitochondrial toxins, highlighting a potential mechanism for mitigating mitochondrial dysfunction [].

A: 5β-Cholanic acid has the molecular formula C24H40O2. Its molecular weight is 360.57 g/mol. Specific spectroscopic data can vary depending on the derivatives and modifications present. For detailed spectroscopic analysis, refer to publications focusing on specific derivatives, like (-)-3,7-Dioxo-5β-cholanic acid [] or (-)-3,6-Dioxo-5β-cholanic acid hemihydrate [].

ANone: The provided research does not focus on catalytic properties or applications of 5β-Cholanic acid. The focus leans towards its derivatives and their biological activities, particularly within the context of bile acid metabolism and potential therapeutic applications.

A: Yes, molecular mechanics calculations have been employed to confirm the configuration of 3α,7α,12α-triacetoxy-5β-cholanic acid, a steroid isolated from a Formosan soft coral []. This highlights the use of computational methods for structural elucidation and understanding the three-dimensional properties of 5β-cholanic acid derivatives.

A: Research on Lithocholic acid, a monohydroxy-5β-cholanic acid derivative, reveals its role in promoting colorectal cancer cell invasion and migration []. This suggests that modifications to the 5β-Cholanic acid backbone, like the introduction of specific hydroxyl groups, can significantly impact biological activity. Further SAR studies focusing on 5β-Cholanic acid derivatives could unveil structural features crucial for their activity and potential therapeutic applications.

ANone: The provided research papers primarily focus on the biological activity and potential therapeutic applications of 5β-Cholanic acid and its derivatives. Information regarding SHE regulations, risk minimization, responsible practices, ecotoxicological effects, and environmental degradation is not discussed within these studies.

A: While direct information on the in vitro and in vivo efficacy of 5β-Cholanic acid is limited within the provided research, studies on related compounds like Ursodeoxycholic acid (UDCA) offer valuable insights. UDCAs have demonstrated efficacy in rescuing mitochondrial function in Parkinson's disease models using patient fibroblasts [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.